2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIBFIPECEVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol, or aluminum chloride for selective cleavage.
Major Products Formed
Oxidation: Phenoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids or peptides
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid primarily involves the protection of amino groups, preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: Such as N-Boc-glycine and N-Boc-alanine.
Fmoc-protected amino acids: Such as Fmoc-glycine and Fmoc-alanine.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is unique due to its phenoxy group, which provides additional functionalization options and can influence the compound’s reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amine functionalities during synthetic procedures. The phenoxy group contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific dehydrogenases, particularly in cancer cell lines. Inhibitors targeting metabolic pathways can disrupt energy production in tumors, leading to reduced cell proliferation.
- Molecular Interactions : The presence of the Boc group and the phenoxy moiety allows for various interactions, including hydrogen bonding and π-π stacking with aromatic residues in target proteins.
Biological Activity Data
Research indicates that this compound exhibits notable biological activities, particularly in cancer research. Below is a summary table reflecting its activity against selected enzymes and cell lines.
Study 1: Dual MDH Inhibitors for Lung Cancer
In a recent study, this compound was evaluated as part of a series of dual inhibitors targeting MDH1 and MDH2 enzymes. The compound demonstrated significant inhibition of these enzymes in A549 lung cancer cells, suggesting a potential role in cancer therapy by disrupting metabolic pathways crucial for tumor survival .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications to the phenoxy group significantly affected the inhibitory potency against MDH enzymes. Substituting electron-withdrawing groups enhanced activity, indicating that electronic effects play a critical role in the compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
